![molecular formula C9H10O3S B1357663 [2-(Methylthio)phenoxy]acetic Acid CAS No. 3395-40-2](/img/structure/B1357663.png)

[2-(Methylthio)phenoxy]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

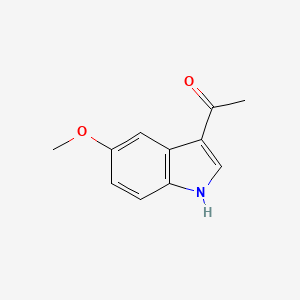

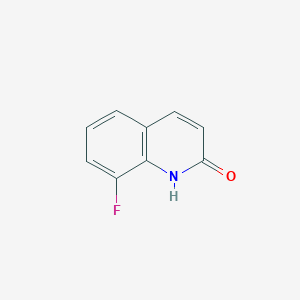

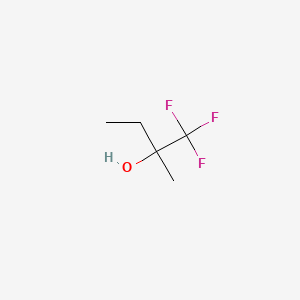

“[2-(Methylthio)phenoxy]acetic Acid” is a chemical compound with the CAS Number: 3395-40-2 . It has a molecular weight of 198.24 . The IUPAC name for this compound is [2-(methylsulfanyl)phenoxy]acetic acid .

Synthesis Analysis

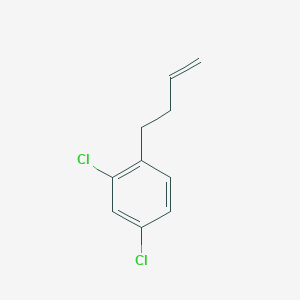

The synthesis of phenoxy acetic acid derivatives can be achieved by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group . For example, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as a coupling agent at room temperature .

Molecular Structure Analysis

The InChI code for “[2-(Methylthio)phenoxy]acetic Acid” is 1S/C9H10O3S/c1-13-8-5-3-2-4-7 (8)12-6-9 (10)11/h2-5H,6H2,1H3, (H,10,11) .

Chemical Reactions Analysis

On hydrolysis, certain compounds can be converted to corresponding phenoxy acid and finally coupled with other compounds in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Physical And Chemical Properties Analysis

“[2-(Methylthio)phenoxy]acetic Acid” is a solid compound . Phenoxy acetic acid, a related compound, exists as solid crystals that are needle-shaped, colorless, and readily soluble in ether, glacial acetic acid, as well as in ethanol solvent with medium-strong acid (pKs = 3.17) .

Scientific Research Applications

Phenoxy Herbicide Resistance in Agriculture

[2-(Methylthio)phenoxy]acetic Acid, a type of phenoxy herbicide, is used extensively in agriculture for weed control. Research has shown that phenoxy-resistant wild radish populations evolved due to the selection pressure from these herbicides. This resistance can be introgressed into cultivated radish, potentially leading to the development of herbicide-tolerant radish cultivars or other Brassicaceae family members (Jugulam, Walsh, & Hall, 2014).

Anti-Mycobacterial Properties

A study on 2-(4-formyl-2-methoxyphenoxy) acetic acid derivatives revealed their potential as anti-mycobacterial agents. These compounds were evaluated against Mycobacterium tuberculosis, highlighting a possible application in treating tuberculosis (Yar, Siddiqui, & Ali, 2006).

Water Sample Analysis

Methods for determining phenoxy herbicides, including variants like 4-chloro-2-methylphenoxy acetic acid, in water samples have been developed. These methods are crucial for monitoring environmental pollution and ensuring water safety (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Gas Chromatographic Determination

Studies have focused on the derivatization of phenoxy acid herbicides, like 4-chloro-2-methylphenoxy acetic acid, for gas chromatographic analysis. This analytical technique is essential for the accurate detection and quantification of these compounds in various samples (Rompa, Kremer, & Zygmunt, 2004).

Anti-Inflammatory Activity

Research on substituted (2-phenoxyphenyl)acetic acids has shown significant anti-inflammatory activity. These findings are crucial for developing new anti-inflammatory drugs (Atkinson, Godfrey, Meek, Saville, & Stillings, 1983).

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

Its involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Future Directions

properties

IUPAC Name |

2-(2-methylsulfanylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13-8-5-3-2-4-7(8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIXTGCPNDLWNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602268 |

Source

|

| Record name | [2-(Methylsulfanyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3395-40-2 |

Source

|

| Record name | [2-(Methylsulfanyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)